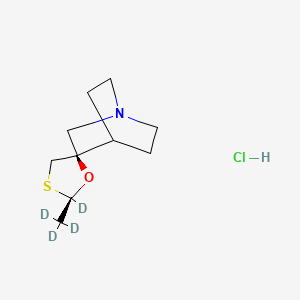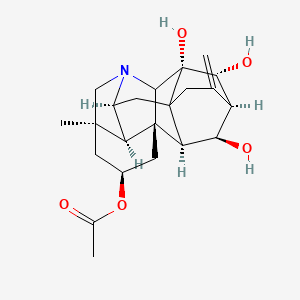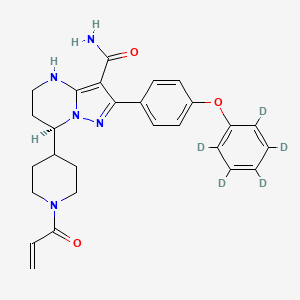
DSPE-PEG47-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG47-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG47-acid involves the conjugation of distearoylphosphatidylethanolamine (DSPE) with a PEG chain consisting of 47 ethylene glycol units, terminated with a carboxylic acid group. The reaction typically involves the activation of the carboxylic acid group using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by coupling with DSPE under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Advanced equipment and techniques are employed to achieve high yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions: DSPE-PEG47-acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxylic acid and hydroxyl groups. These reactions are essential for the conjugation of the linker to other molecules in the synthesis of PROTACs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DCC, NHS, and various coupling agents. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the DSPE moiety .
Major Products Formed: The major products formed from the reactions involving this compound are PROTAC molecules, which consist of two different ligands connected by the PEG-based linker. These ligands include a ligand for an E3 ubiquitin ligase and a ligand for the target protein .
Scientific Research Applications
DSPE-PEG47-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins. In biology and medicine, PROTACs have shown promise as targeted therapy drugs for various diseases, including cancer and neurodegenerative disorders. In industry, this compound is used in the development of advanced drug delivery systems and nanotechnology applications .
Mechanism of Action
The mechanism of action of DSPE-PEG47-acid involves its role as a linker in PROTAC molecules. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The PEG-based linker facilitates the binding of the PROTAC molecule to both the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to DSPE-PEG47-acid include other PEG-based PROTAC linkers such as DSPE-PEG2000-acid and DSPE-PEG5000-acid. These compounds also serve as linkers in the synthesis of PROTAC molecules and share similar chemical properties .
Uniqueness: this compound is unique due to its specific PEG chain length, which provides optimal flexibility and solubility for the synthesis of PROTACs. The 47 ethylene glycol units offer a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and targeted therapy .
Properties
Molecular Formula |
C137H270NO58P |
|---|---|
Molecular Weight |
2890.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C137H270NO58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-135(141)193-131-133(196-136(142)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)132-195-197(144,145)194-38-36-138-137(143)192-130-129-191-128-127-190-126-125-189-124-123-188-122-121-187-120-119-186-118-117-185-116-115-184-114-113-183-112-111-182-110-109-181-108-107-180-106-105-179-104-103-178-102-101-177-100-99-176-98-97-175-96-95-174-94-93-173-92-91-172-90-89-171-88-87-170-86-85-169-84-83-168-82-81-167-80-79-166-78-77-165-76-75-164-74-73-163-72-71-162-70-69-161-68-67-160-66-65-159-64-63-158-62-61-157-60-59-156-58-57-155-56-55-154-54-53-153-52-51-152-50-49-151-48-47-150-46-45-149-44-43-148-42-41-147-40-39-146-37-35-134(139)140/h133H,3-132H2,1-2H3,(H,138,143)(H,139,140)(H,144,145)/t133-/m0/s1 |
InChI Key |
ZZBOXCZCOKYYEX-PKPHRMRPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


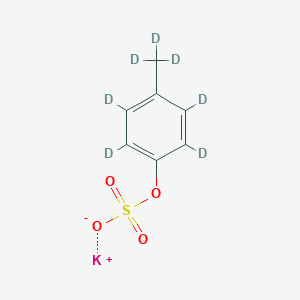
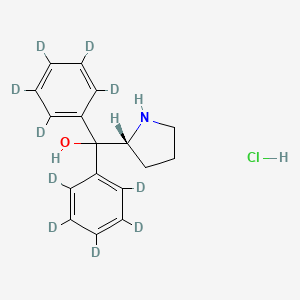
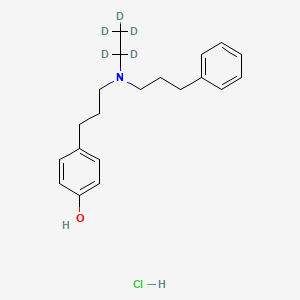
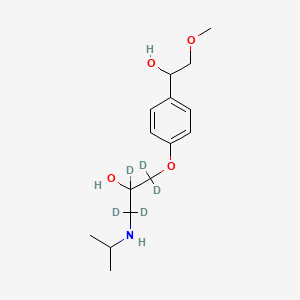
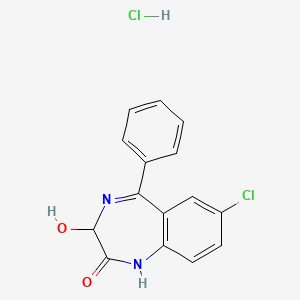
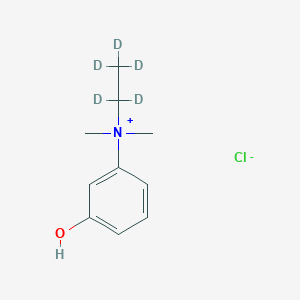

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)



